2-(1H-Benzo[d]imidazol-2-yl)-4,5-dimethoxyaniline is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by a benzimidazole moiety, which is known for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of methoxy groups in the aniline structure enhances its potential for various applications in medicinal chemistry and materials science.
The compound can be synthesized through various organic reactions involving starting materials such as aniline derivatives and benzimidazole precursors. Its synthesis has been documented in several scientific studies, highlighting different methodologies and their efficiencies in producing the desired compound.
This compound can be classified under:
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)-4,5-dimethoxyaniline typically involves multi-step organic reactions. One common method includes:
The synthesis can be performed under various conditions:
The molecular structure of 2-(1H-Benzo[d]imidazol-2-yl)-4,5-dimethoxyaniline features:
2-(1H-Benzo[d]imidazol-2-yl)-4,5-dimethoxyaniline can undergo several chemical transformations:
Common reagents and conditions include:
The mechanism of action for 2-(1H-Benzo[d]imidazol-2-yl)-4,5-dimethoxyaniline involves its interaction with specific biological targets:
Data from biological assays indicate that compounds with similar structures exhibit significant activity against various cancer cell lines and microbial strains.
Property | Value |
---|---|
Molecular Formula | C13H14N2O3 |
Molecular Weight | 250.26 g/mol |
Melting Point | 150–160 °C |
Solubility | Soluble in ethanol |
Density Functional Theory (DFT) studies at the B3LYP/6-31+G(d,p) level reveal critical electronic features:
Table 1: NBO Stabilization Energies for Key Orbital Interactions
Substituent | Interaction Type | E(2) (kcal/mol) |
---|---|---|
–OCH₃ | LP(O) → π*(Benzimidazole) | 32.48 |
–NO₂ | LP(N) → σ*(Aniline) | 47.91 |
–Br | LP(Br) → π*(Benzimidazole) | 29.13 |
–Cl | LP(Cl) → π*(Benzimidazole) | 23.35 |
Single-crystal X-ray diffraction (SCXRD) reveals:
Table 2: Crystallographic Parameters and Interaction Metrics
Parameter | Value | Role in Packing |
---|---|---|
Dihedral angle | 38.5° | Planar distortion |
N–H···N bond length | 1.89 Å (H···N) | Primary H-bonding motif |
C–H···O bond length | 2.72 Å (H···O) | Sheet stabilization |
π-Stacking distance | 3.48 Å | Cohesion energy contribution |
FT-IR Spectroscopy:
NMR Spectroscopy (DMSO-d₆):
UV-Vis Spectroscopy:
Table 3: Key Spectroscopic Assignments
Technique | Signal (cm⁻¹/ppm/λ) | Assignment |
---|---|---|
FT-IR | 3410 | ν(N–H) benzimidazole |
¹H NMR | δ 12.35 | N–H (benzimidazole) |
¹³C NMR | δ 151.8 | C₂ (benzimidazole) |
UV-Vis | 285 nm | π→π* (benzimidazole) |
The compound exhibits complex tautomerism and pH-dependent behavior:
Table 4: Tautomer and Protonation State Energetics
State | Energy (kcal/mol) | Dominant Conditions |
---|---|---|
Amine tautomer | 0.0 (reference) | Solid state, neutral pH |
Keto tautomer | +2.8 | High-pH aqueous solutions |
N3-Protonated cation | -15.3 | pH < 3 |
Aniline-protonated cation | -10.1 | pH 3–4 |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0